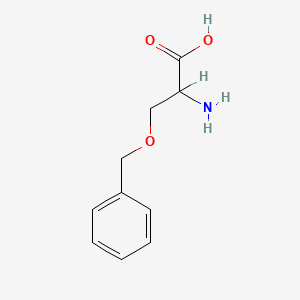
O-苄基-DL-丝氨酸
描述
O-Benzyl-DL-serine (OBS) is a synthetic derivative of the naturally occurring amino acid, serine. OBS has been used in a variety of scientific applications due to its unique properties, such as its ability to act as a chiral catalyst, its low toxicity, and its low cost. OBS has also been used in a variety of biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
肽合成
O-苄基-DL-丝氨酸已被用作肽合成的起始材料。用他克淀粉酶对 N-乙酰衍生物进行酶促拆分,制备了旋光活性的 O-苄基-L-丝氨酸,进一步用于合成各种肽,如 DL-丝氨酰甘氨酸和 DL-丝氨酰-L-亮氨酸 (OkawaKenzi,1956).
聚合物合成
O-苄基-DL-丝氨酸在聚合物的合成中发挥了重要作用。它参与了含有 O-叔丁基-L-丝氨酸、O-叔丁基-DL-丝氨酸、L-丝氨酸和 DL-丝氨酸的聚合物的制备。这些聚合物使用 N-苄氧羰基-丝氨酸苄酯合成,从而产生各种类型的均聚物和嵌段共聚物 (N. Tooney & G. Fasman,1968).
药物递送和组织工程
O-苄基-DL-丝氨酸用于药物递送和组织工程领域。它的衍生物,例如 O-苄基-L-丝氨酸羧酸酐,已被合成并用于制备可降解、水溶性的聚(α-羟基酸)。这些化合物带有侧基羟基,表现出优异的细胞相容性,表明它们在构建药物递送系统和组织工程应用的水凝胶支架中具有潜在用途 (Yanbing Lu 等人,2012).
光学研究
对 O-苄基-DL-丝氨酸的研究包括旋光色散和红外研究,尤其是它的聚合物形式,如聚-O-苄基-L-丝氨酸。这些研究的重点是了解聚合物在不同溶剂中的构象结构及其从 β-结构向无规卷曲形式的转变 (E. Bradbury 等人,1962).
酶相互作用
O-苄基-DL-丝氨酸在酶相互作用相关研究中也很重要。例如,它已被用来了解青霉素酰基酶复合物的形成和在链霉菌 R61 中的分解机制,提供了对酶的亲核攻击机制的见解 (A. Marquet 等人,1979).
安全和危害
O-Benzyl-DL-serine should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment .
未来方向
作用机制
Target of Action
O-Benzyl-DL-serine is a derivative of the amino acid serine. It is synthesized by the enzymatic resolution of the N-acetyl derivative . .
Mode of Action
It is known that serine derivatives can participate in various biochemical reactions, including peptide synthesis .
Biochemical Pathways
O-Benzyl-DL-serine may be involved in the serine biosynthesis pathway. Serine is a non-essential amino acid that participates in several essential processes for plants and animals, including the biosynthesis of amino acids (glycine, methionine, cysteine), nitrogenous bases, phospholipids, and sphingolipids . Serine is also the main source of one-carbon units for the methylation reactions of nucleic acids and proteins .
Pharmacokinetics
The solubility of a compound can influence its bioavailability, and o-benzyl-dl-serine is reported to be insoluble in water .
生化分析
Biochemical Properties
O-Benzyl-DL-serine plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with several enzymes and proteins, including serine hydroxymethyltransferase and serine racemase. These interactions are crucial for the synthesis and modification of peptides and proteins. O-Benzyl-DL-serine acts as a substrate for these enzymes, facilitating the transfer of functional groups and the formation of peptide bonds .
Cellular Effects
O-Benzyl-DL-serine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and differentiation of cells by modulating the activity of serine-dependent enzymes. Additionally, O-Benzyl-DL-serine can impact cell signaling pathways by altering the levels of serine and its derivatives, which are essential for the synthesis of nucleotides and other biomolecules .
Molecular Mechanism
The molecular mechanism of O-Benzyl-DL-serine involves its interaction with specific enzymes and proteins. It binds to the active sites of serine hydroxymethyltransferase and serine racemase, leading to the formation of enzyme-substrate complexes. This binding results in the transfer of functional groups and the synthesis of peptides. O-Benzyl-DL-serine also influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-Benzyl-DL-serine can change over time. The compound is relatively stable under standard storage conditions but may degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that O-Benzyl-DL-serine can have sustained effects on cellular function, including the continuous modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of O-Benzyl-DL-serine vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote the synthesis of peptides. At high doses, O-Benzyl-DL-serine may exhibit toxic effects, including the inhibition of enzyme activity and disruption of cellular metabolism. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
O-Benzyl-DL-serine is involved in several metabolic pathways, including the serine synthesis pathway and one-carbon metabolism. It interacts with enzymes such as serine hydroxymethyltransferase and methylenetetrahydrofolate dehydrogenase, which are essential for the synthesis of nucleotides and other biomolecules. O-Benzyl-DL-serine can also affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
Within cells and tissues, O-Benzyl-DL-serine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. O-Benzyl-DL-serine can accumulate in certain cellular compartments, influencing its activity and function .
Subcellular Localization
O-Benzyl-DL-serine is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its subcellular localization is directed by specific targeting signals and post-translational modifications. These modifications ensure that O-Benzyl-DL-serine reaches its intended site of action, where it can interact with enzymes and proteins to exert its biochemical effects .
属性
IUPAC Name |
2-amino-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGQXGPQOGUGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5445-44-3 | |
| Record name | O-(Phenylmethyl)serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyloxy-DL-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5445-44-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-benzyloxy-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.227 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common applications of O-Benzyl-DL-serine in peptide synthesis?
A1: O-Benzyl-DL-serine serves as a protected form of serine, a naturally occurring amino acid. The benzyl group masks the reactivity of the hydroxyl group on serine, allowing for controlled peptide bond formation during synthesis [, ].
Q2: Can you give an example of how O-Benzyl-DL-serine has been specifically utilized in peptide synthesis?
A2: Researchers successfully synthesized L-seryl-L-histidine and L-seryl-L-histidyl-L-leucine peptides using O-Benzyl-DL-serine as a starting material. The benzyl protecting group was later removed using specific conditions to yield the desired peptides [].
Q3: Are there any challenges associated with using O-Benzyl-DL-serine in peptide synthesis?
A3: Yes, removing the benzyl protecting group from O-Benzyl-DL-serine derivatives requires careful consideration of the solvent used. For instance, using dioxane instead of glacial acetic acid proved crucial for successful deprotection in one study []. This highlights the importance of optimizing reaction conditions for different peptide sequences.
Q4: Beyond peptide synthesis, has O-Benzyl-DL-serine been explored for other applications?
A4: Yes, O-Benzyl-DL-serine has been incorporated into copolymers. For example, a water-soluble amphoteric polypeptide was synthesized using O-Benzyl-DL-serine and γ-benzyl L-glutamate. This copolymer exhibited interesting properties, including water solubility dependent on serine content and pH-dependent viscosity and optical rotation, making it potentially relevant for various applications [].
Q5: Are there efficient methods available for obtaining enantiomerically pure O-benzyl-L-serine?
A5: Yes, researchers have developed improved methods for obtaining O-benzyl-L-serine. One approach utilized enzymatic resolution of N-acetyl-O-benzyl-DL-serine with Takadiastase, achieving a 78% yield of the desired enantiomer []. Another study demonstrated the separation of partially resolved N-formyl-O-benzyl-DL-serine enantiomers using selective solubilization, offering a cost-effective route to O-benzyl-L-serine [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



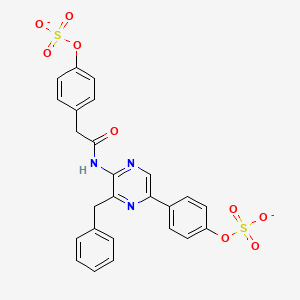
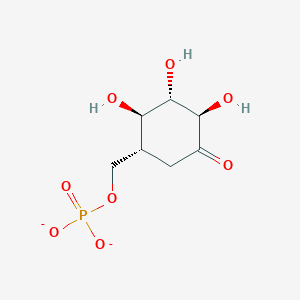

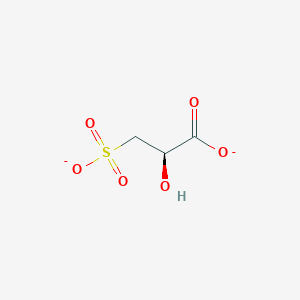

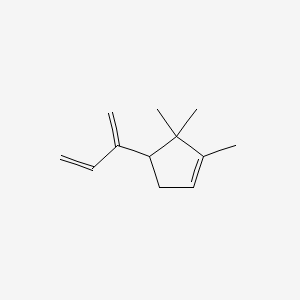

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)
![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)
![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)


![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
